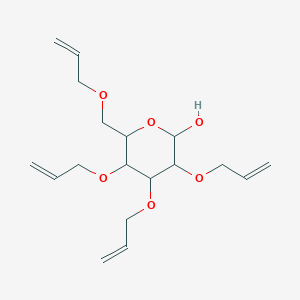![molecular formula C18H21ClN4O5S B14090968 N-(3-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14090968.png)
N-(3-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a chlorobenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonation of the piperidine ring using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the 2,4-dihydroxy-6-methylpyrimidin-5-yl group: This can be done through nucleophilic substitution reactions.
Addition of the 3-chlorobenzyl group: This final step involves the alkylation of the piperidine ring with 3-chlorobenzyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the 2,4-dihydroxy-6-methylpyrimidin-5-yl group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include piperidine N-oxides or pyrimidine N-oxides.
Reduction: Products may include sulfides or thiols.
Substitution: Products may include various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Material Science: It can be incorporated into polymers to modify their physical and chemical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: The compound can serve as a standard or reference material in analytical techniques.
Mecanismo De Acción
The mechanism by which N-(3-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl group may interact with active sites, while the piperidine ring and chlorobenzyl moiety provide structural stability and specificity. The compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(3-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate
- **N-(3-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-thiol
Uniqueness
N-(3-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and a chlorobenzyl moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H21ClN4O5S |
|---|---|
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H21ClN4O5S/c1-11-15(17(25)22-18(26)21-11)29(27,28)23-7-3-5-13(10-23)16(24)20-9-12-4-2-6-14(19)8-12/h2,4,6,8,13H,3,5,7,9-10H2,1H3,(H,20,24)(H2,21,22,25,26) |
Clave InChI |
XSIMLUWDDSNLQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


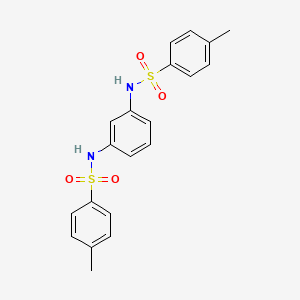
![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090886.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090899.png)
![[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate](/img/structure/B14090907.png)
![3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14090909.png)
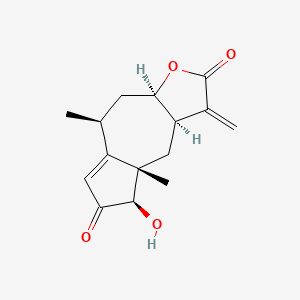
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14090921.png)
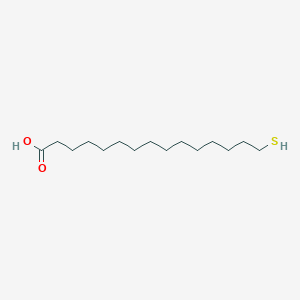
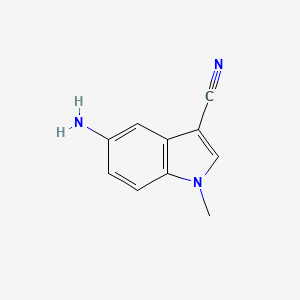
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B14090938.png)
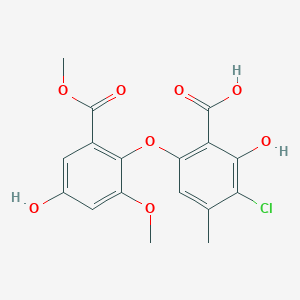
![7-Chloro-1-(3-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090958.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090963.png)
